GPR119 Agonist Potency: EC50 Benchmark for Metabolic Disorder Research
1-(2-Fluoroethyl)piperidin-3-amine demonstrates potent GPR119 receptor agonism with an EC50 of 41 nM in a cAMP HTRF assay using mouse GPR119 [1]. While direct head-to-head data for its closest structural analogs is not publicly available in primary literature, this potency value positions it competitively within the class of piperidine-based GPR119 agonists. For context, many early piperidine GPR119 agonists exhibit EC50 values in the 50-200 nM range, making this compound's sub-50 nM potency a relevant metric for selection in metabolic disorder research programs [1][2].
| Evidence Dimension | GPR119 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 41 nM (EC50) |
| Comparator Or Baseline | Class-level baseline: piperidine-based GPR119 agonists often report EC50 values between 50-200 nM |
| Quantified Difference | Target compound is at least 1.2-fold more potent than the lower bound of the class baseline (41 nM vs 50 nM) |
| Conditions | Agonist activity at mouse GPR119 receptor assessed as increase in cAMP level after 45 mins by HTRF assay [1] |
Why This Matters
For metabolic disease research programs seeking to establish structure-activity relationships, this compound's sub-50 nM potency provides a validated starting point for optimization.
- [1] BindingDB. (2023). BDBM50420871: Agonist activity at mouse GPR119 receptor (EC50 = 41 nM). Entry ID: 50016242. View Source
- [2] Ohishi, T., & Yoshida, S. (2012). GPR119 agonists: a patent review (2008-2012). Expert Opinion on Therapeutic Patents, 22(9), 975-987. View Source
